

# A Comparative Analysis of Prognostic Models in Myelofibrosis: RR6 vs. DIPSS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **RR6**

Cat. No.: **B1139164**

[Get Quote](#)

For researchers, scientists, and drug development professionals, the accurate prognostication of myelofibrosis (MF) is critical for guiding treatment decisions and developing novel therapies. This guide provides a detailed comparison of two prominent prognostic models: the Response to Ruxolitinib after 6 Months (**RR6**) model and the Dynamic International Prognostic Scoring System (DIPSS), supported by experimental data and methodological insights.

Myelofibrosis, a chronic myeloproliferative neoplasm, has a highly variable clinical course.<sup>[1]</sup> To aid in predicting patient outcomes, several prognostic scoring systems have been developed over the years.<sup>[2]</sup> Among these, the DIPSS has been a long-standing tool for risk stratification at any point during the disease.<sup>[3][4]</sup> More recently, the **RR6** model emerged as a tool specifically designed to predict survival in MF patients treated with the JAK inhibitor ruxolitinib.<sup>[5][6]</sup> This guide will delve into a head-to-head comparison of these two models.

## At a Glance: Key Differences Between RR6 and DIPSS

| Feature                  | RR6 Model                                                                                                                                                        | DIPSS Score                                                                                                                                  |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Application      | Predicts survival in myelofibrosis patients after 6 months of ruxolitinib treatment.<br><a href="#">[7]</a>                                                      | Predicts survival in patients with primary myelofibrosis at any time during the disease course. <a href="#">[3]</a> <a href="#">[4]</a>      |
| Time Point of Assessment | Dynamic, based on variables at baseline, 3 months, and 6 months of ruxolitinib therapy. <a href="#">[5]</a><br><a href="#">[6]</a>                               | Dynamic, can be applied at diagnosis and at subsequent follow-ups. <a href="#">[3]</a>                                                       |
| Core Parameters          | Ruxolitinib dose, spleen response, and transfusion needs. <a href="#">[7]</a> <a href="#">[8]</a>                                                                | Age, constitutional symptoms, hemoglobin level, white blood cell count, and peripheral blood blasts. <a href="#">[4]</a> <a href="#">[9]</a> |
| Prognostic Superiority   | Studies suggest superior prognostic performance in ruxolitinib-treated patients compared to DIPSS. <a href="#">[5]</a> <a href="#">[10]</a> <a href="#">[11]</a> | A well-established and validated scoring system for general prognosis in primary myelofibrosis. <a href="#">[12]</a> <a href="#">[13]</a>    |

## Quantitative Comparison of Model Parameters and Risk Stratification

The **RR6** model and the DIPSS score utilize distinct sets of clinical and laboratory parameters to stratify patients into different risk categories, each associated with a different median overall survival (OS).

## The **RR6** Model

The **RR6** model was developed to identify ruxolitinib-treated MF patients with poor survival early in their treatment course.[\[5\]](#)[\[6\]](#) It incorporates variables that reflect the patient's response to therapy.

**RR6** Model Parameters and Scoring:[\[8\]](#)

| Parameter                                                             | Points |
|-----------------------------------------------------------------------|--------|
| Ruxolitinib dose <20 mg twice daily at baseline, 3, and 6 months      | 1      |
| Palpable spleen length reduction from baseline ≤30% at 3 and 6 months | 1.5    |
| Transfusion need at 3 and/or 6 months                                 | 1      |
| Transfusion need at all three time points (baseline, 3, and 6 months) | 1.5    |

**RR6** Risk Stratification and Survival Outcomes:[14][15]

| Risk Category     | Total Points | Median Overall Survival |
|-------------------|--------------|-------------------------|
| Low Risk          | < 2          | Not Reached             |
| Intermediate Risk | 2 - 4        | 52 - 61 months          |
| High Risk         | > 4          | 33 months               |

## The DIPSS Score

The DIPSS is a dynamic model that can be used to assess prognosis at any point during the course of primary myelofibrosis.[4] It is based on five key prognostic factors.

DIPSS Parameters and Scoring:[4][9]

| Parameter                                        | Points |
|--------------------------------------------------|--------|
| Age > 65 years                                   | 1      |
| Hemoglobin < 10 g/dL                             | 2      |
| White blood cell count > 25 × 10 <sup>9</sup> /L | 1      |
| Peripheral blood blasts ≥ 1%                     | 1      |
| Constitutional symptoms                          | 1      |

DIPSS Risk Stratification and Survival Outcomes:[4][13]

| Risk Category       | Total Points | Median Overall Survival<br>(from time of diagnosis) |
|---------------------|--------------|-----------------------------------------------------|
| Low Risk            | 0            | Not Reached                                         |
| Intermediate-1 Risk | 1 - 2        | 14.1 years                                          |
| Intermediate-2 Risk | 3 - 4        | 4 years                                             |
| High Risk           | 5 - 6        | 1.5 years                                           |

A refinement of the DIPSS, known as DIPSS Plus, incorporates additional prognostic factors including karyotype, platelet count, and transfusion dependency to further stratify patients.[9][16]

## Experimental Protocols and Validation

The validation of both the **RR6** model and the DIPSS score has been conducted through retrospective analyses of large patient cohorts.

## RR6 Model Validation Methodology

The **RR6** model was developed and validated using a "training cohort" and a separate "validation cohort" of myelofibrosis patients treated with ruxolitinib.[7][17]

Key Steps in a Typical **RR6** Validation Study:

- Patient Cohort Selection: A retrospective cohort of MF patients treated with ruxolitinib for at least 6 months is identified.[6]
- Data Collection: Clinical and laboratory data are collected at baseline, 3 months, and 6 months of treatment. This includes ruxolitinib dosage, spleen size, and transfusion records.[18]
- **RR6** Score Calculation: The **RR6** score is calculated for each patient based on the established scoring system.

- Risk Stratification: Patients are categorized into low, intermediate, and high-risk groups.[15]
- Survival Analysis: Overall survival is analyzed for each risk group using statistical methods such as Kaplan-Meier curves and Cox proportional hazards models.[14]
- Performance Comparison: The prognostic performance of the **RR6** model is compared to other models like DIPSS using metrics such as the C-index and Brier score.[10][11]

## DIPSS Validation Methodology

The DIPSS was validated in a large, multicenter cohort of patients with primary myelofibrosis. [13]

Key Steps in a Typical DIPSS Validation Study:

- Patient Cohort Selection: A large cohort of patients with a diagnosis of primary myelofibrosis is assembled from multiple institutions.[13]
- Data Collection: Clinical and laboratory data corresponding to the five DIPSS variables are collected at various time points throughout the disease course.[4]
- DIPSS Score Calculation: The DIPSS score is calculated for each patient at different time points.
- Risk Stratification: Patients are categorized into low, intermediate-1, intermediate-2, and high-risk groups.[4]
- Survival Analysis: Overall survival and other outcomes like leukemia-free survival are analyzed for each risk group.[12]

## Visualizing the Prognostic Pathways

The following diagrams illustrate the logical flow and components of the **RR6** and DIPSS prognostic models.



## DIPSS Score Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jnccn.org](http://jnccn.org) [jnccn.org]
- 2. [mdpi.com](http://mdpi.com) [mdpi.com]
- 3. [targetedonc.com](http://targetedonc.com) [targetedonc.com]
- 4. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- 5. [pdfs.semanticscholar.org](http://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]

- 6. Validation and molecular integration of the RR6 model to predict survival after 6 months of therapy with ruxolitinib | Haematologica [haematologica.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Prognostic model to predict survival in MF after 6 months of treatment with ruxolitinib helps to identify candidates for second-line treatment and SCT [mpn-hub.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Validation and molecular integration of the RR6 model to predict survival after 6 months of therapy with ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation and molecular integration of the RR6 model to predict survival after 6 months of therapy with ruxolitinib | Haematologica [haematologica.org]
- 12. The Dynamic International Prognostic Scoring System for myelofibrosis predicts outcomes after hematopoietic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DIPSS Prognosis in Myelofibrosis [reference.medscape.com]
- 14. mdpi.com [mdpi.com]
- 15. Prediction of Survival and Prognosis Migration from Gold-Standard Scores in Myelofibrosis Patients Treated with Ruxolitinib Applying the RR6 Prognostic Model in a Monocentric Real-Life Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DIPSS Plus Score for Prognosis in Myelofibrosis [reference.medscape.com]
- 17. ashpublications.org [ashpublications.org]
- 18. RR6 Model [rr6.eu]
- To cite this document: BenchChem. [A Comparative Analysis of Prognostic Models in Myelofibrosis: RR6 vs. DIPSS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1139164#comparing-the-rr6-model-with-the-dipss-score>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)